molecular formula C10H10BrClN2O2 B6182953 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride CAS No. 2613384-56-6

6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B6182953
CAS No.: 2613384-56-6
M. Wt: 305.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H9BrN2O2·HCl. It is a brominated derivative of imidazo[1,2-a]pyridine, a class of heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common synthetic route includes the cyclization of 2-ethylpyridine-3-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is structurally similar to other brominated imidazo[1,2-a]pyridines, such as 2-bromo-6-methoxyimidazo[1,2-a]pyridine and 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine. its unique ethyl group at the 2-position and carboxylic acid functionality at the 3-position distinguish it from these compounds

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields. Further studies are needed to fully explore its capabilities and expand its applications.

Properties

CAS No.

2613384-56-6

Molecular Formula

C10H10BrClN2O2

Molecular Weight

305.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.